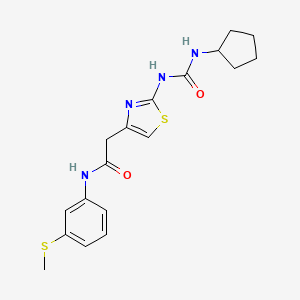

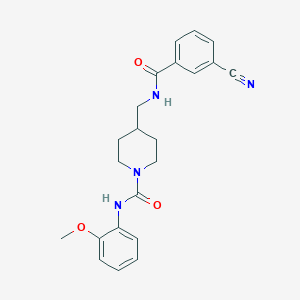

4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide" is a structurally complex molecule that may have potential as a ligand for various receptors. The structure of this compound suggests that it could interact with dopamine receptors, given the presence of a piperidine ring and a benzamide moiety, which are common structural features in ligands for these receptors. The methoxyphenyl group could potentially influence the compound's affinity and selectivity for different receptor subtypes.

Synthesis Analysis

The synthesis of related compounds has been explored in the context of dopamine receptor ligands. For instance, the benzamide PB12 has been modified to enhance its affinity for the D(3) receptor, with changes to the aromatic ring linked to the N-1 piperazine ring and elongation of the intermediate alkyl chain . Although the exact synthesis of "4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide" is not detailed in the provided papers, similar synthetic strategies could be employed, such as the modification of the amide bond and the alkyl chain length .

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been studied using X-ray analysis and molecular orbital methods. For example, the crystal structure of a solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was analyzed, revealing an essentially planar methoxyphenyl ring linked to a substituted oxo-pyrrolidine moiety . This suggests that the molecular structure of "4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide" could also be planar, which might influence its binding to target receptors.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been evaluated in the context of their potential as PET candidates. For example, the lipophilicity properties and the possibility of labeling with carbon-11 in the O-methyl position were considered for certain benzamide derivatives . These properties are crucial for the pharmacokinetic profile of the compounds and their suitability for in vivo imaging studies. The compound , with its methoxyphenyl and cyanobenzamido groups, could exhibit similar properties that would need to be assessed for its potential applications.

Aplicaciones Científicas De Investigación

Identification and Isolation of Impurities

The detection and characterization of impurities in drug batches, such as Repaglinide, underscore the importance of analytical chemistry in ensuring pharmaceutical quality. The study by Kancherla et al. (2018) demonstrated the isolation and structural elucidation of seven novel impurities using advanced chromatographic and spectroscopic techniques, highlighting the compound's role in the integrity of pharmaceutical formulations Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide.

Advances in Aminocarbonylation Reactions

The utilization of piperidine derivatives as N-nucleophiles in palladium-catalyzed aminocarbonylation represents a significant advancement in synthetic organic chemistry. Takács et al. (2014) explored this chemistry, providing a pathway to synthesize complex carboxamides from simpler substrates, thus extending the chemical utility of compounds related to 4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide Alkoxycarbonylpiperidines as N-nucleophiles in the palladium-catalyzed aminocarbonylation.

Pharmacological Properties

Exploration into the pharmacological attributes of benzamide derivatives, akin to the core structure of the compound , has revealed potential applications in prokinetic agents and serotonin receptor agonism. Sonda et al. (2004) synthesized and evaluated a series of benzamide derivatives for their effects on gastrointestinal motility, discovering compounds with promising prokinetic properties Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists.

Radiolabeled Compounds for PET Imaging

The development of radiolabeled antagonists for PET imaging, such as [18F]p-MPPF, illustrates the compound's relevance in neuroscience research. Plenevaux et al. (2000) discussed the synthesis and application of [18F]p-MPPF as a tool for studying serotonin receptors, offering insights into the serotonergic neurotransmission and potential neurological disorders Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists.

Propiedades

IUPAC Name |

4-[[(3-cyanobenzoyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-29-20-8-3-2-7-19(20)25-22(28)26-11-9-16(10-12-26)15-24-21(27)18-6-4-5-17(13-18)14-23/h2-8,13,16H,9-12,15H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKFRRJLOZVWHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-cyanobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-4-cyclohex-3-en-1-yl-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2518625.png)

![6-(4-Methoxyphenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2518626.png)

![N-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2518630.png)

![2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2518637.png)

![2-(8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2518641.png)

![2,4-dimethoxy-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2518643.png)